4-Acetoxybenzophenone

Beschreibung

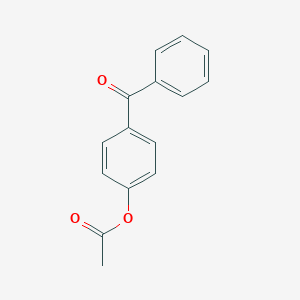

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBLQRCFBNFTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345874 | |

| Record name | 4-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-44-2 | |

| Record name | 4-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxybenzophenone and Its Analogues

Regioselective Acylation Strategies

Regioselective acylation is a cornerstone for the synthesis of 4-acetoxybenzophenone from its precursor, 4-hydroxybenzophenone (B119663). This transformation requires the selective esterification of the phenolic hydroxyl group.

Catalytic Approaches for 4-Hydroxybenzophenone Acylation (e.g., using 4-Dimethylaminopyridine (DMAP))

The esterification of 4-hydroxybenzophenone is effectively catalyzed by 4-Dimethylaminopyridine (DMAP). DMAP is recognized as a highly efficient nucleophilic acylation catalyst used in a wide array of synthetic applications, including esterification and etherification. academie-sciences.fr Its catalytic activity stems from its ability to react with an acylating agent, such as an acid anhydride (B1165640), to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the parent anhydride, making it more susceptible to attack by the hydroxyl group of 4-hydroxybenzophenone.

The general mechanism involves the pyridine (B92270) nitrogen of DMAP attacking the electrophilic carbonyl carbon of the acylating agent. academie-sciences.fr This step forms the reactive intermediate, which then readily acylates the alcohol. The DMAP catalyst is regenerated in the process, allowing it to participate in further catalytic cycles. This method is particularly valuable as it often proceeds under mild conditions. For instance, the synthesis of related acyloxyaryl derivatives can be achieved by treating the corresponding hydroxyarylketones with acid anhydrides or acyl chlorides in the presence of a base like triethylamine (B128534) and a catalytic amount of DMAP at ambient temperature. nih.gov

Comparative Analysis of Acylating Reagents (e.g., Anhydrides vs. Acid Chlorides)

The choice of acylating reagent is critical in the synthesis of this compound and its derivatives. The most common reagents for this transformation are acid anhydrides (like acetic anhydride) and acid chlorides (like acetyl chloride).

Acid Anhydrides: Acetic anhydride is frequently used for the acetylation of phenols. google.com Reactions involving anhydrides are often preferred due to their moderate reactivity and the fact that the byproduct, a carboxylic acid, is generally less corrosive and easier to handle than the hydrogen chloride gas produced from acid chlorides. The acylation of phenols with acid anhydrides can be catalyzed by various solid acids, such as zeolites, or by nucleophilic catalysts like DMAP. academie-sciences.frmdpi.com For example, the synthesis of 4-acetoxyacetophenone, a structurally similar compound, is accomplished by acetylating 4-hydroxyacetophenone with acetic anhydride. google.com

Acid Chlorides: Acyl chlorides are typically more reactive than their corresponding anhydrides. mdpi.com This enhanced reactivity allows for faster reaction times and can be advantageous when acylating less reactive substrates. However, their reaction with alcohols produces corrosive hydrogen chloride (HCl), which often necessitates the use of a stoichiometric amount of a base, such as triethylamine or pyridine, to neutralize the acid and drive the reaction to completion. nih.govnih.gov Both acyl chlorides and acid anhydrides are employed in Friedel-Crafts acylation reactions, a fundamental process for forming aryl ketones, though amides are generally not useful for this purpose. acs.org The choice between an anhydride and an acid chloride often depends on the specific substrate, desired reaction conditions, and tolerance for the respective byproducts.

Targeted Synthesis for Mechanistic Investigations

The specific preparation of this compound is sometimes undertaken not as an end in itself, but to serve as a tool for studying other chemical processes.

Preparation of this compound for Polymer Hydrolysis Research

A notable application for synthetically prepared this compound is its use as a model compound in the study of polymer hydrolysis. In one such investigation, this compound was synthesized to evaluate the hydrolysis of a polymer containing 4-acryloylbenzophenone (BP). nih.gov The study aimed to understand the kinetics and mechanism of the polymer's self-healing properties, which are triggered by hydrolysis. nih.gov

By monitoring the hydrolysis of the small-molecule analogue, this compound, into 4-hydroxybenzophenone under the same conditions as the polymer, researchers could gain insights into the reaction's progression. nih.gov The appearance of proton signals corresponding to 4-hydroxybenzophenone in the ¹H NMR spectra of the this compound sample confirmed that the hydrolysis reaction was proceeding. nih.gov This approach allows for a clearer, more easily interpretable analysis of the chemical transformation, free from the complexities of the polymer matrix. Similarly, research on the hydrolysis of 4-acetoxystyrene (B54282) polymers to form poly(4-hydroxystyrene) highlights the importance of deacetylation reactions in polymer chemistry. google.comdtu.dk

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound typically involves a two-step process: first, the formation of a substituted 4-hydroxybenzophenone, followed by acylation. The primary route to substituted hydroxybenzophenones is the Friedel-Crafts acylation or the related Fries rearrangement. sigmaaldrich.comajchem-a.com

The Fries rearrangement is an intramolecular reaction where a phenolic ester is rearranged to a hydroxy aryl ketone, typically in the presence of a Lewis acid catalyst like aluminum chloride. ajchem-a.comoup.com This reaction can yield both ortho- and para-isomers. sigmaaldrich.com By starting with appropriately substituted phenyl benzoates, one can generate a variety of substituted 4-hydroxybenzophenones. oup.com

Alternatively, direct Friedel-Crafts acylation between a substituted phenol (B47542) and a substituted benzoyl chloride (or benzoic acid) can be used. mdpi.com Zeolite catalysts have been shown to be effective in the benzoylation of phenol to produce hydroxybenzophenones, sometimes with high regioselectivity. researchgate.netresearchgate.net For instance, H-beta zeolites have demonstrated superior performance in the reaction between phenol and benzoic acid. mdpi.com Once the desired substituted 4-hydroxybenzophenone is obtained, the final acetylation step to yield the target this compound derivative can be carried out using standard methods, such as reaction with acetic anhydride in the presence of a catalyst like DMAP, as previously described. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Acetoxybenzophenone

Hydrolysis Reactions

The ester functional group in 4-acetoxybenzophenone is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This process results in the formation of 4-hydroxybenzophenone (B119663) and acetic acid. The rate and extent of this reaction are influenced by various factors, including temperature and the chemical environment.

The primary hydrolytic degradation pathway for this compound involves the cleavage of its ester linkage. This reaction leads to the formation of 4-hydroxybenzophenone and acetic acid. Studies have shown that this hydrolysis can be monitored and confirmed using techniques like 1H NMR spectroscopy. nih.gov The appearance of proton signals corresponding to 4-hydroxybenzophenone confirms the degradation of the parent ester. nih.gov

The degradation process can be influenced by the presence of catalysts or other reagents. For instance, in a system containing a benzophenone (B1666685) polymer, TiCl4, and zinc, the hydrolysis of the model compound this compound was observed. nih.gov The general mechanism for ester hydrolysis can proceed through acid-catalyzed or base-catalyzed pathways, where the rate is significantly affected by the pH of the solution. nih.gov

| Reactant | Conditions | Products | Analytical Method |

|---|---|---|---|

| This compound | In deuterated DMSO with a BP polymer, TiCl4, and zinc at room temperature and 80 °C | 4-Hydroxybenzophenone, Acetic Acid | 1H NMR Spectroscopy |

Kinetic studies reveal that the rate of hydrolysis of this compound can be controlled. A key factor influencing the kinetics is temperature. Research has demonstrated that increasing the temperature significantly accelerates the hydrolysis reaction. nih.gov In an experimental setup involving a benzophenone (BP) polymer, the hydrolysis of this compound was found to be much faster at 80 °C compared to room temperature, as evidenced by the more rapid appearance and increased intensity of signals for 4-hydroxybenzophenone in 1H NMR spectra. nih.gov

This temperature dependence indicates that the self-healing kinetics of a gel based on a BP polymer, which relies on the hydrolysis of ester linkages, can be regulated by heat. nih.gov The kinetics of ester hydrolysis in polymeric systems often follow second-order kinetics, being first-order with respect to both the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ions). chemrxiv.org However, if one reactant is in large excess, the reaction can be treated as pseudo-first-order. chemrxiv.org Calorimetric measurements can also be employed to study the kinetics of hydrolysis in polymer dispersions by measuring the heat produced during the reaction. irbnet.de

| Condition | Observation | Conclusion |

|---|---|---|

| Room Temperature | Proton signals of 4-hydroxybenzophenone appear in 1H NMR spectra within 48 hours. | Hydrolysis proceeds at a baseline rate. |

| 80 °C | Stronger and more rapid appearance of 4-hydroxybenzophenone proton signals in 1H NMR spectra. | Hydrolysis is accelerated by heating. |

Radical Reaction Pathways

This compound can participate in and facilitate radical reactions, particularly through its ability to act as a photocatalyst. Upon excitation with light, it can initiate chemical transformations by abstracting a hydrogen atom from a substrate, leading to the formation of a radical intermediate.

This compound, also referred to as 4-benzoylphenyl acetate, has been identified as a highly effective photocatalyst in reactions involving Hydrogen Atom Transfer (HAT). researchgate.net In photoredox catalysis, an excited state of the photocatalyst is generated upon light absorption. nih.gov This excited species is a more potent oxidant or reductant than its ground state. researchgate.net

In a triple catalytic system for sp3 C–H alkylation, a photocatalyst is excited by visible light, and the resulting excited state can initiate a HAT event. nih.gov Specifically, an excited aromatic ketone like this compound can abstract a hydrogen atom from a suitable substrate, such as from the C-H benzylic bond of another molecule. researchgate.net This process generates a radical intermediate from the substrate, which can then be intercepted by a nickel catalyst to form a new carbon-carbon bond. researchgate.netnih.gov This method allows for the functionalization of otherwise inert C-H bonds under mild conditions. researchgate.netstrath.ac.uk The selectivity of HAT can often be predicted based on a "polarity-matching" model, where an electrophilic radical (like that generated from the excited ketone) will preferentially abstract a hydridic C-H bond. nih.govscripps.edu

The initiation of radical reactions by this compound involves the homolytic cleavage of a C-H bond in a substrate molecule. researchgate.netresearchgate.net Homolytic cleavage, or homolysis, is a type of bond breaking where the two electrons in the bond are divided equally between the two resulting fragments, producing two radicals. maricopa.edu This process is distinct from heterolytic cleavage, where one fragment retains both electrons. maricopa.edu

In the context of photocatalysis with this compound, the energy absorbed from light promotes the ketone to an excited triplet state. escholarship.org This excited state is capable of initiating a HAT event, which is fundamentally a C-H homolytic cleavage process. For example, it can abstract a hydrogen atom from the α-position of a protected amine, generating an alkyl radical. researchgate.net The stability of the resulting radical is a key factor in determining the energy required for C-H bond dissociation; more stable radicals are formed from the cleavage of weaker C-H bonds. doubtnut.com This photochemical strategy enables Csp³-C bond formation through the direct functionalization of C-H bonds. researchgate.net

Acylation Chemistry Facilitated by or Involving this compound

This compound has demonstrated utility as a catalyst in acylation reactions, particularly in the synthesis of unsymmetrical ketones through a combination of photocatalysis and nickel catalysis. researchgate.net Acylation is the process of adding an acyl group (R-C=O) to a compound. byjus.com

In a notable application, this compound was found to be the superior catalyst for the direct benzylic acylation of C-H bonds with acid chlorides. researchgate.net The proposed mechanism involves the excited state of this compound initiating a hydrogen atom transfer from the benzylic C-H bond of a substrate. The resulting benzyl (B1604629) radical is then trapped by a Ni(0) catalyst. This nickel complex subsequently reacts with the acyl chloride (the acylating agent) to form the desired unsymmetrical ketone product. This dual catalytic method, utilizing light energy, provides a powerful route for C-C bond formation under mild conditions. researchgate.net Friedel-Crafts acylation is a classic example of this type of transformation on aromatic rings, though it typically requires a strong Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com The photocatalytic approach offers an alternative pathway that leverages radical intermediates.

| Component | Role |

|---|---|

| This compound | Photocatalyst (initiates HAT) |

| Nickel Complex | Cross-coupling catalyst |

| Acid Chloride | Acylating agent (acyl source) |

| Benzylic Substrate | Source of benzyl radical |

| Light (CFL) | Energy source to excite the photocatalyst |

Direct Benzylic Acylation via Catalytic Systems

A noteworthy application of this compound is its use as a photosensitizer in a dual catalytic system for the direct benzylic C-H acylation of a range of substrates. Research has demonstrated that by merging photocatalysis with nickel catalysis, unsymmetrical ketones can be synthesized through the acylation of benzylic C-H bonds with acid chlorides or anhydrides.

In a study by Rueping and coworkers in 2020, a catalytic system comprising a benzophenone-derived photosensitizer and a nickel catalyst was established. rsc.orglscollege.ac.in Among the various photosensitizers tested, this compound proved to be highly effective. rsc.org The proposed mechanism suggests that the excited state of the this compound catalyst facilitates the formation of a benzyl radical via a hydrogen atom transfer from the benzylic C-H bond. This radical is then intercepted by the nickel catalyst, which promotes the coupling with the acyl partner, leading to the formation of the desired unsymmetrical ketone. rsc.org This method represents a significant advancement in C-H functionalization, offering a direct route to valuable ketone products. rsc.orglscollege.ac.in

| Benzylic Substrate | Acylating Agent | Catalyst System | Product | Significance |

|---|---|---|---|---|

| Toluene | Benzoyl Chloride | This compound / Ni Catalyst | Benzyl Phenyl Ketone | Demonstrates acylation of a simple aromatic hydrocarbon. |

| Ethylbenzene | Acetyl Chloride | This compound / Ni Catalyst | 1-Phenylpropan-1-one | Highlights selectivity for the benzylic position. |

| Diphenylmethane | Propionyl Chloride | 1,2,2-Triphenylethan-1-one | Shows applicability to more complex substrates. |

Other Significant Organic Transformations

Beyond its role in catalytic C-H acylation, this compound participates in several other important organic transformations. These reactions underscore the compound's versatility as a reactive molecule and a useful intermediate in synthesis.

One such transformation is hydrolysis , where the acetoxy group is cleaved to yield 4-hydroxybenzophenone. This reaction has been utilized in the development of self-healing gels, where the hydrolysis of a polymer containing this compound moieties, catalyzed by titanium chloride (TiCl₄) and zinc, leads to the formation of carboxylic acid groups that can cross-link through coordination with zinc cations. nih.gov The kinetics of this hydrolysis have been shown to be temperature-dependent, with increased temperatures accelerating the reaction. nih.gov

As a phenolic ester, this compound is a suitable substrate for the Fries rearrangement . This reaction, typically catalyzed by Lewis acids, involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy-substituted benzophenones. lscollege.ac.inwikipedia.orgorganic-chemistry.org The regioselectivity of the Fries rearrangement is often influenced by reaction conditions such as temperature and the solvent used. lscollege.ac.inwikipedia.org A photochemical variant, the photo-Fries rearrangement, can also be employed to achieve a similar transformation using light, proceeding through a radical mechanism. wikipedia.orgthermofisher.com

The photochemical properties of this compound have led to its use as a model compound for studying the behavior of triplet sensitizers. rsc.orgescholarship.org For instance, it has been used in transient absorption spectroscopy to investigate the photophysics of Dewar benzene (B151609) derivatives. rsc.org Upon excitation with UV light, this compound can populate its triplet excited state, which can then participate in energy transfer processes. rsc.org

Furthermore, this compound has been identified as a product in mechanochemical reactions . The mechanical stress induced by sonication on certain polymer structures can lead to the cleavage of covalent bonds, resulting in the formation of this compound. researchgate.net This highlights a modern and unconventional method for the formation of this compound.

Finally, this compound serves as a valuable intermediate in the synthesis of more complex molecules. For example, it is a precursor in the preparation of certain fluorine-containing benzophenone derivatives that have been investigated for their potential as herbicides and in other agricultural and medicinal applications. epo.org

| Transformation | Reagents/Conditions | Product(s) | Significance |

|---|---|---|---|

| Hydrolysis | TiCl₄, Zn, DMSO | 4-Hydroxybenzophenone | Application in self-healing polymers. nih.gov |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) or UV light | ortho- and para-Hydroxybenzoylphenones | Synthesis of substituted hydroxy ketones. lscollege.ac.inwikipedia.orgorganic-chemistry.org |

| Photochemical Excitation | UV light (e.g., 355 nm) | Triplet state this compound | Use as a triplet sensitizer (B1316253) in photophysical studies. rsc.orgescholarship.org |

| Formation via Mechanochemical Cleavage | Sonication of specific polymers | This compound | Demonstrates a mechanochemical synthetic route. researchgate.net |

| Use as a Synthetic Intermediate | Various subsequent reagents | Fluorine-containing benzophenone derivatives | Precursor for agricultural and medicinal compounds. epo.org |

Photochemistry and Photocatalysis of 4 Acetoxybenzophenone Systems

Photochemical Reaction Pathways Initiated by 4-Acetoxybenzophenone

The excited triplet state of this compound is a potent chemical species that can initiate reactions through two primary mechanisms, classified as Type I and Type II processes. nih.govcuny.edunih.gov Both pathways are typically oxygen-dependent and lead to the oxidation of a substrate. nih.govcuny.edu

In the Type I mechanism, the excited triplet sensitizer (B1316253) interacts directly with a substrate molecule. researchgate.net The (n,π*) character of the T₁ state of benzophenones imparts radical-like reactivity to the carbonyl oxygen. msu.edu This allows the excited sensitizer to abstract a hydrogen atom from a suitable donor (such as a solvent molecule or other substrate), leading to the formation of two radical species: a benzophenone (B1666685) ketyl radical and a substrate radical. msu.edunih.govresearchgate.net

³(this compound)* + R-H → (this compound)-K• + R•

These newly formed free radicals can then participate in a variety of subsequent reactions, including coupling, disproportionation, or reaction with molecular oxygen to produce reactive oxygen species like superoxide (B77818) anion radicals (O₂•⁻) and, subsequently, hydrogen peroxide or hydroxyl radicals. nih.govresearchgate.net The Type I pathway is favored in systems with high concentrations of a reactive substrate or in environments where the substrate is readily susceptible to hydrogen or electron transfer. cuny.edu

The Type II pathway involves the interaction of the excited triplet sensitizer with ground-state molecular oxygen (³O₂). nih.govnih.gov Ground-state oxygen is unusual in that it is a triplet molecule. Through triplet-triplet energy transfer, the excited this compound transfers its energy to oxygen, returning to its singlet ground state and promoting oxygen to a highly reactive, excited singlet state (¹O₂). nih.govcuny.edu

³(this compound)* + ³O₂ → ¹(this compound) + ¹O₂

Singlet oxygen is a powerful and selective oxidizing agent that can react with a wide range of biological and chemical molecules, particularly those containing electron-rich double bonds, such as unsaturated fatty acids, certain amino acids, and nucleic acid bases. cuny.edu This process is the primary mechanism in many applications of photodynamic therapy and photosensitized oxidations. nih.gov The efficiency of singlet oxygen generation has been observed for various benzophenone derivatives. nih.gov

Table 2: Comparison of Type I and Type II Photochemical Pathways

| Feature | Type I Process | Type II Process |

|---|---|---|

| Initial Step | Direct interaction between excited sensitizer and substrate. researchgate.net | Energy transfer from excited sensitizer to molecular oxygen. nih.gov |

| Key Reaction | Hydrogen atom abstraction or electron transfer. nih.govresearchgate.net | Triplet-triplet energy transfer. cuny.edu |

| Primary Products | Free radicals (e.g., ketyl radical, substrate radical). nih.gov | Singlet oxygen (¹O₂). nih.gov |

| Favored By | High substrate concentration, substrates with easily abstractable hydrogens. | High oxygen concentration. |

Photoisomerization and Rearrangement Mechanisms in Benzophenone Derivatives

Benzophenone derivatives serve as powerful photosensitizers capable of inducing isomerization and rearrangement in other molecules through energy transfer. A notable example is the photoisomerization of norbornadiene (NBD) to quadricyclane (B1213432) (QC) facilitated by a benzophenone (BP) chromophore.

In studies involving poly(aryl ether) dendrimers, a benzophenone unit at the periphery and a norbornadiene group at the focal point were synthesized. Upon selective excitation of the benzophenone chromophore, its phosphorescence was efficiently quenched by the NBD group. Time-resolved spectroscopic measurements confirmed that the lifetime of the benzophenone's triplet state was significantly shortened in the presence of the NBD moiety.

This observation indicates an efficient intramolecular triplet energy transfer from the excited benzophenone (the donor) to the norbornadiene (the acceptor). This energy transfer populates the triplet state of NBD, which then undergoes isomerization to the strained, energy-rich quadricyclane. The efficiency of this energy transfer is dependent on the distance and conformational arrangement between the donor and acceptor, with the proposed mechanism being primarily a through-space interaction.

Table 1: Energy Transfer Efficiency in Benzophenone-Norbornadiene Dendrimers

| Dendrimer Generation | Energy Transfer Efficiency | Triplet-Triplet Energy Transfer Rate Constant (s⁻¹) |

|---|---|---|

| 1 | ~0.97 | 10⁶ - 10⁷ |

| 2 | ~0.54 | 10⁶ - 10⁷ |

| 3 | ~0.45 | 10⁶ - 10⁷ |

| 4 | ~0.37 | 10⁶ - 10⁷ |

Data sourced from Chen et al., J Am Chem Soc, 2005.

This compound as a Component in Photocatalytic Systems

Benzophenone derivatives, including this compound, are increasingly utilized as organic photoredox catalysts, presenting a valuable alternative to noble metal-based complexes like iridium. Their role is particularly prominent in dual catalytic systems that merge photochemistry with transition metal catalysis to achieve challenging chemical transformations.

Dual Catalysis Approaches (e.g., Benzophenone/Nickel Photoredox Catalysis)

A powerful strategy in modern organic synthesis is the combination of photocatalysis and nickel catalysis for the direct functionalization of unactivated C(sp³)–H bonds. In these dual catalytic systems, a benzophenone derivative acts as a photosensitizer that initiates the reaction by generating a carbon-centered radical, which then engages with a separate nickel-based catalytic cycle.

The process begins with the photoexcitation of the benzophenone catalyst to its excited triplet state. This excited state is a potent hydrogen atom transfer (HAT) agent. It can abstract a hydrogen atom from an aliphatic C–H bond of a substrate, generating a substrate radical. This radical intermediate subsequently enters a nickel catalytic cycle to accomplish the desired cross-coupling reaction. This synergistic approach allows for the functionalization of typically inert C-H bonds under mild reaction conditions, powered by visible light.

Applications in Photochemical Cross-Coupling and C-C Bond Formation

The benzophenone/nickel dual catalytic system has been successfully applied to a variety of photochemical cross-coupling reactions for C-C bond formation. A primary application is the direct arylation of non-activated C(sp³)–H bonds.

For instance, this methodology has been used for the α-arylation of ethers and the benzylic arylation of arenes containing methyl groups. In a typical reaction, a substrate with a C(sp³)–H bond is reacted with an aryl halide in the presence of a benzophenone photosensitizer, a nickel catalyst, and a suitable ligand. Upon irradiation, the excited benzophenone abstracts a hydrogen atom from the substrate, and the resulting radical couples with the nickel catalyst to form a new C-C bond with the aryl group. This approach facilitates the synthesis of complex molecular structures from readily available starting materials.

Table 2: Example of Benzophenone/Nickel Catalyzed C(sp³)-H Arylation

| Substrate | Aryl Halide | Product | Yield |

|---|---|---|---|

| Toluene | 4-Bromobenzonitrile | 4-(4-Methylbenzyl)benzonitrile | Good |

| Tetrahydrofuran (B95107) (THF) | Aryl Bromide | α-Arylated THF | Not specified |

Data derived from studies on dual metal/photocatalytic systems.

Proposed Mechanistic Elucidation of Coupled Photoredox Catalytic Cycles

The mechanism of dual benzophenone/nickel photoredox catalysis involves the intricate coupling of two distinct catalytic cycles. While several mechanistic pathways have been proposed, a central theme involves the generation of a low-valent nickel species as the active catalyst for cross-coupling.

The proposed catalytic cycle begins as follows:

Photoexcitation and Hydrogen Atom Transfer (HAT): The benzophenone photocatalyst (BP) absorbs light and is excited to its triplet state (³BP). This ³BP abstracts a hydrogen atom from a substrate (R-H), generating a substrate radical (R•) and a benzophenone ketyl radical (BP•-H).

Entry into the Nickel Cycle: The substrate radical (R•) enters the nickel catalytic cycle. A Ni(0) species, often generated in situ from a Ni(II) precatalyst, undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II) intermediate (Ar-Ni(II)-X). This intermediate can then react with the substrate radical (R•).

Reductive Elimination: The resulting Ni(III) intermediate (Ar-Ni(III)-(R)-X) undergoes reductive elimination to form the final C-C coupled product (Ar-R) and a Ni(I) species.

Regeneration of the Catalysts: A crucial step is the regeneration of both the ground-state benzophenone and the active Ni(0) catalyst. The benzophenone ketyl radical (BP•-H) plays a key role here. It is proposed that the ketyl radical can reduce a Ni(I) or Ni(II) species to regenerate the catalytically active Ni(0). This single-electron transfer step simultaneously regenerates the ground-state benzophenone photocatalyst, thus closing both catalytic cycles.

Applications of 4 Acetoxybenzophenone in Advanced Polymer Science

Integration into Self-Healing Polymer Architectures

The incorporation of 4-Acetoxybenzophenone into polymer structures is a key strategy for creating materials with intrinsic self-healing properties. These materials can autonomously repair damage, thereby extending their lifespan and reliability. The benzophenone (B1666685) moiety and the acetoxy group play crucial roles in the self-healing mechanism, which is often predicated on controlled hydrolysis reactions.

The self-healing functionality endowed by this compound in certain polymer systems is fundamentally linked to the hydrolysis of its ester linkage. In one notable example, a self-healing gel was developed using a polymer with benzophenone (BP) substituents that are connected to the main alkyl chain via ester bonds. nih.govnih.gov The healing process is initiated by the hydrolysis of these ester linkages.

This chemical reaction transforms the this compound units into 4-hydroxybenzophenone (B119663) and releases acetic acid. The newly formed hydroxyl groups can then participate in forming new cross-links, often mediated by metal ions present in the gel system, which restores the integrity of the polymer network after damage. The hydrolysis can be triggered by the presence of moisture and can be influenced by other components in the polymer system, such as titanium chloride and zinc, which can facilitate the formation of a gel network through coordination bonds. nih.gov

The conversion of the acetoxy group to a hydroxyl group is a critical step. Spectroscopic analysis, such as 1H NMR, has been used to confirm this transformation by observing the appearance of proton signals corresponding to 4-hydroxybenzophenone over time. nih.gov This controlled hydrolysis allows for a targeted and localized healing response at the site of damage.

A significant advantage of using this compound-containing polymers is the ability to engineer the kinetics of the self-healing process. The rate of the hydrolysis reaction, and consequently the speed of healing, can be regulated by external stimuli, most notably temperature. nih.govnih.gov

Research has demonstrated that elevating the temperature accelerates the hydrolysis of the ester linkages in the benzophenone polymer. nih.gov For instance, stronger and more rapid appearance of proton signals for hydrolyzed 4-hydroxybenzophenone were observed in 1H NMR spectra when the material was heated to 80°C compared to room temperature. nih.gov This indicates that heat acts as a catalyst for the hydrolysis reaction, allowing for on-demand acceleration of the healing process.

This temperature-dependent behavior provides a valuable tool for practical applications. In situations where rapid repair is necessary, the material can be heated to expedite self-healing. Conversely, for applications where a slower, more precise healing process is desired, the material can be maintained at a lower temperature. nih.govnih.gov This ability to control the self-healing kinetics allows for the customization of the material's properties to suit specific operational requirements.

Table 1: Effect of Temperature on Hydrolysis of this compound Moiety in a Self-Healing Polymer

| Temperature | Observation via 1H NMR Spectroscopy | Implication for Self-Healing Kinetics |

| Room Temperature | Gradual appearance of 4-hydroxybenzophenone signals over 48 hours. | Slower rate of hydrolysis and self-healing. |

| 80 °C | Faster and more pronounced appearance of 4-hydroxybenzophenone signals. | Accelerated hydrolysis and faster self-healing. |

Data based on findings from a study on a self-healing gel with benzophenone substituents. nih.gov

Design and Functionalization of Polymeric Materials Utilizing Benzophenone Moieties

The benzophenone moiety, a core component of this compound, is a versatile functional group in polymer chemistry. Its utility extends beyond self-healing applications to the broader design and functionalization of a wide range of polymeric materials. The inherent photochemical reactivity of the benzophenone group makes it particularly useful as a photoinitiator in polymerization reactions.

For example, novel photoinitiators based on the benzophenone scaffold have been designed for photopolymerization under mild conditions, such as LED irradiation. rsc.org These benzophenone-based systems can initiate both free radical and cationic polymerization of various monomers, like acrylates and epoxides, with high efficiency. rsc.org The benzophenone group's ability to abstract hydrogen atoms upon UV irradiation is a key mechanism in its function as a Type II photoinitiator. rsc.org

Furthermore, the structure of the benzophenone moiety can be chemically modified to tune the properties of the resulting polymers. By attaching different chemical groups to the benzophenone core, researchers can alter characteristics such as the absorption maxima and molar extinction coefficients of the photoinitiators. rsc.org This allows for the rational design of polymers with specific optical and electronic properties. The versatility of the benzophenone scaffold enables the creation of a diverse array of functional polymers for applications ranging from 3D printing to advanced coatings and electronic materials.

Advanced Spectroscopic Characterization of 4 Acetoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map of 4-acetoxybenzophenone can be constructed.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl protons of the acetoxy group.

The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the downfield region, a characteristic of aromatic protons. The protons on the substituted phenyl ring are expected to show a more defined splitting pattern, likely two doublets, due to the influence of the acetoxy group at the para position. The methyl protons of the acetoxy group will present as a sharp singlet in the upfield region, providing a clear diagnostic signal for this functional group.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (-CH₃) | ~2.3 | Singlet |

| Aromatic (unsubstituted ring) | ~7.4 - 7.8 | Multiplet |

| Aromatic (substituted ring, ortho to -OAc) | ~7.2 | Doublet |

| Aromatic (substituted ring, meta to -OAc) | ~7.9 | Doublet |

This interactive table provides predicted chemical shift ranges based on the analysis of similar compounds.

The integration of these signals would confirm the number of protons in each environment, and the coupling patterns would reveal their spatial relationships, thus allowing for the complete assignment of the proton signals to the molecular structure.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum where each unique carbon atom appears as a single line.

The ¹³C NMR spectrum of this compound is expected to show distinct signals for the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the methyl carbon of the acetoxy group. The carbonyl carbon of the benzophenone (B1666685) moiety is typically found at a lower field (higher ppm) than the ester carbonyl. The aromatic region will display multiple signals corresponding to the different carbon environments in the two phenyl rings. The ipso-carbon attached to the acetoxy group will be shifted downfield, while the other aromatic carbons will have chemical shifts characteristic of substituted and unsubstituted benzene (B151609) rings. The methyl carbon of the acetoxy group will appear at a high field (lower ppm).

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Acetyl (-CH₃) | ~21 |

| Aromatic (C-O) | ~154 |

| Aromatic (unsubstituted ring) | ~128 - 138 |

| Aromatic (substituted ring) | ~122 - 135 |

| Ester Carbonyl (C=O) | ~169 |

| Ketone Carbonyl (C=O) | ~196 |

This interactive table presents predicted chemical shift ranges for the carbon atoms in this compound.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the ortho, meta, and para protons on the unsubstituted phenyl ring, and between the ortho and meta protons on the substituted ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and each aromatic proton signal to its corresponding carbon signal. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, the C-O bonds of the ester, and the aromatic C-H and C=C bonds. The carbonyl stretching vibrations are typically strong and sharp, with the ketone carbonyl appearing at a slightly lower wavenumber than the ester carbonyl.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₃) | Stretching | 3000 - 2850 | Medium |

| Ester C=O | Stretching | ~1760 | Strong |

| Ketone C=O | Stretching | ~1660 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Ester C-O | Stretching | 1300 - 1000 | Strong |

| Aromatic C-H | Bending | 900 - 675 | Strong |

This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Excitation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a conjugated system. The benzophenone chromophore exhibits both π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital.

The presence of the acetoxy group, an auxochrome, can cause a slight shift in the λmax values compared to unsubstituted benzophenone. The extended conjugation in the molecule results in absorption at longer wavelengths.

Expected UV-Vis Absorption Maxima for this compound:

| Electronic Transition | Expected λmax (nm) |

| π → π | ~250 - 290 |

| n → π | ~330 - 350 |

This interactive table shows the predicted wavelength ranges for the principal electronic transitions in this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be dominated by cleavages at the ester and ketone functionalities. A prominent fragmentation pathway would involve the loss of the acetyl group (CH₃CO) as a neutral radical, leading to the formation of a 4-hydroxybenzophenone (B119663) cation. Another likely fragmentation is the loss of the entire acetoxy group (CH₃COO) as a radical. Further fragmentation of the benzoyl and substituted phenyl moieties would also be observed.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Identity of Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 198 | [M - CH₂CO]⁺ |

| 121 | [C₆H₄OH-C≡O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

This interactive table lists the predicted major fragments and their corresponding m/z values in the mass spectrum of this compound.

Specialized Spectroscopic Techniques for Material Characterization

The comprehensive characterization of this compound extends beyond routine spectroscopic methods to specialized techniques that provide deeper insights into its electronic structure, vibrational modes, and elemental composition at a fine scale. While some techniques are universally applicable, others are highly specific to the elemental makeup of the compound. This section explores the application and theoretical potential of Mössbauer Spectroscopy, Electron Energy-Loss Spectroscopy (EELS), and Raman Spectroscopy for the advanced analysis of this compound.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive nuclear technique based on the resonant absorption and emission of gamma rays by atomic nuclei in a solid state, known as the Mössbauer effect. This method is exquisitely sensitive to the local chemical environment of a specific isotope, providing detailed information on oxidation states, spin states, and magnetic properties. The applicability of Mössbauer spectroscopy is limited to elements with suitable isotopes, known as Mössbauer nuclides, such as Iron-57, Tin-119, and Europium-151.

For this compound, with the elemental formula C₁₅H₁₂O₃, Mössbauer spectroscopy is not an applicable characterization technique. The compound consists of carbon, hydrogen, and oxygen, none of which possess a Mössbauer-active isotope. Therefore, direct analysis of this molecule via Mössbauer spectroscopy is not feasible, as there is no nucleus within the structure that can produce the required recoil-free gamma ray emission and absorption.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique typically integrated with a transmission electron microscope (TEM) or scanning transmission electron microscope (STEM). It analyzes the energy distribution of electrons that have passed through a thin sample, revealing information about elemental composition, chemical bonding, and electronic properties. When the electron beam interacts with the sample, some electrons undergo inelastic scattering, losing a characteristic amount of energy. These energy losses correspond to atomic core-level excitations (core-loss) or valence electron excitations (low-loss).

While specific EELS studies on this compound are not prevalent in the literature, the technique offers significant potential for its characterization. In a hypothetical EELS analysis, the core-loss spectrum would be of primary interest for elemental mapping and chemical state analysis. The spectrum would exhibit distinct ionization edges corresponding to the K-shells of carbon and oxygen, the constituent elements of the molecule.

The fine structure of these edges, known as the Energy Loss Near Edge Structure (ELNES), could provide information about the local bonding environment and oxidation states of the carbon and oxygen atoms. For example, the carbon K-edge fine structure would differ for the aromatic, carbonyl, and methyl carbons due to their distinct chemical environments. Similarly, the oxygen K-edge would show features corresponding to the carbonyl and ester oxygen atoms.

Table 1: Predicted Core-Loss EELS Ionization Edges for this compound This table is illustrative and shows the standard theoretical energy edges for the constituent elements.

| Element | Edge | Nominal Energy Loss (eV) | Potential Information for this compound |

|---|---|---|---|

| Carbon | C K | ~284 | Differentiation of sp² (aromatic, carbonyl) and sp³ (methyl) hybridized carbons through ELNES analysis. |

Data sourced from general EELS principles and databases.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light, usually from a laser source. The interaction of photons with the molecule induces vibrational and rotational transitions. The resulting energy shift between the incident and scattered photons provides a unique spectral fingerprint of the molecule, revealing information about its chemical structure, symmetry, and vibrational modes. Molecules with vibrations that cause a change in polarizability are Raman active.

The Raman spectrum of this compound is expected to be rich in information, with characteristic bands arising from the benzophenone core and the acetoxy substituent. While a dedicated spectrum for this compound is not widely published, the spectrum can be reliably predicted based on the well-documented spectra of benzophenone and related esters.

Key vibrational modes anticipated in the Raman spectrum include:

Carbonyl Stretching (νC=O): Two distinct carbonyl stretching frequencies are expected. The ketone carbonyl of the benzophenone moiety would typically appear in the 1650-1670 cm⁻¹ region. The ester carbonyl from the acetoxy group would be found at a higher frequency, typically between 1760-1770 cm⁻¹.

Aromatic Ring Vibrations: Multiple bands would be present corresponding to C-C stretching within the phenyl rings (typically in the 1580-1610 cm⁻¹ range) and the aromatic ring breathing mode near 1000 cm⁻¹.

C-O Stretching: Vibrations corresponding to the C-O bonds of the ester group would appear in the 1100-1300 cm⁻¹ region.

CH₃ Vibrations: The methyl group of the acetoxy substituent would exhibit symmetric and asymmetric stretching and bending modes.

Table 2: Predicted Major Raman Bands for this compound Assignments are based on known vibrational frequencies for benzophenone, esters, and substituted aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~1765 | Medium | Ester C=O Stretch | ν(C=O) |

| ~1660 | Strong | Ketone C=O Stretch | ν(C=O) |

| ~1600 | Strong | Aromatic C=C Stretch | Phenyl Ring Vibration |

| ~1200 | Medium | Ester C-O Stretch | ν(C-O) |

The analysis of these Raman bands provides a detailed structural confirmation of this compound, complementing data from infrared spectroscopy.

Computational Chemistry Studies of 4 Acetoxybenzophenone

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) has emerged as a principal tool for the quantum chemical investigation of molecular systems. For 4-acetoxybenzophenone, DFT calculations can elucidate a range of electronic and structural properties, offering a detailed picture of its behavior at the molecular level. Although specific DFT studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of benzophenone (B1666685) and its other derivatives. These studies serve as a strong foundation for understanding the expected characteristics of the 4-acetoxy substituted variant.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly instructive. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap generally implies higher reactivity.

The Electron Localization Function (ELF) provides a visual representation of electron pairing in a molecule. In this compound, an ELF analysis would be expected to show high localization around the oxygen atoms of the carbonyl and acetoxy groups, corresponding to lone pairs, as well as in the regions of the covalent bonds. This allows for a chemically intuitive understanding of the electron distribution.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzophenones (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzophenone | -6.58 | -1.89 | 4.69 |

| 4,4'-Dimethoxybenzophenone | -6.12 | -1.65 | 4.47 |

| Thiobenzophenone | -5.98 | -2.54 | 3.44 |

| Dimethoxythiobenzophenone | -5.71 | -2.45 | 3.26 |

Note: Data is based on DFT calculations for benzophenone and its derivatives and is intended to be illustrative of the expected trends for this compound. scialert.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the most negative regions (typically colored red or yellow) would be anticipated around the carbonyl oxygen and the oxygens of the acetoxy group, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically blue) would be associated with the hydrogen atoms, making them susceptible to nucleophilic interaction.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

The three-dimensional structure of this compound is not planar. The two phenyl rings are twisted out of the plane of the central carbonyl group to alleviate steric hindrance. The extent of this twist is defined by the dihedral angles between the planes of the phenyl rings and the plane of the C-CO-C fragment.

Geometrical optimization using DFT allows for the determination of the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. For substituted benzophenones, these twist angles are influenced by the nature and position of the substituents. nih.govresearchgate.net In the case of this compound, the acetoxy group is not expected to introduce significant steric bulk that would drastically alter the twist angles compared to unsubstituted benzophenone. However, electronic effects of the substituent can have a subtle influence on the preferred conformation. Studies on a range of substituted benzophenones have revealed that these twist angles can vary significantly, impacting the molecule's packing in the solid state and its electronic properties. nih.govresearchgate.net

Table 2: Dihedral Angles of Phenyl Rings in Various Substituted Benzophenones

| Compound | Ring 1 Twist Angle (°) | Ring 2 Twist Angle (°) |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85 | - |

| 4,4'-bis(diethylamino)benzophenone | 49.83 | - |

| 3,4-dihydroxybenzophenone | 49.84 | - |

| 3-hydroxybenzophenone | 51.61 | - |

| 4-chloro-4'-hydroxybenzophenone | 64.66 | - |

| 2-amino-2',5-dichlorobenzophenone | 83.72 | - |

Note: The twist angle is the dihedral angle between the planes of the two aromatic rings. Data is from X-ray crystallography studies of various substituted benzophenones. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis, hydrolysis, or photochemical reactions, computational methods can be used to map out the entire reaction pathway. This involves identifying transition states, intermediates, and the associated activation energies.

For instance, in a study of the metabolic activation of a related compound, Benzophenone-3, by cytochrome P450 enzymes, a combination of Quantum Mechanics/Molecular Mechanics (QM/MM) and DFT approaches was used to investigate the reaction mechanism. nih.gov This type of study can reveal the energetic feasibility of different reaction pathways, such as electrophilic addition or hydrogen abstraction. Similar methodologies could be applied to understand the reactions of this compound, providing a detailed molecular-level understanding of its chemical transformations.

Application in Catalyst Design and Performance Prediction

Computational chemistry plays a crucial role in the rational design of catalysts for specific chemical transformations. osti.gov By modeling the interaction of a reactant like this compound with a potential catalyst, it is possible to predict the catalyst's performance and selectivity.

For reactions involving the carbonyl group of benzophenones, such as reduction or addition reactions, computational models can be used to:

Screen potential catalysts: By calculating the binding energies of the substrate to different catalyst surfaces or active sites.

Optimize catalyst structure: By systematically modifying the catalyst's composition and structure to enhance its activity and selectivity.

Predict reaction outcomes: By modeling the entire catalytic cycle and determining the rate-limiting step and the major products.

Environmental Fate and Transformation Mechanisms of 4 Acetoxybenzophenone

Degradation Pathways in Environmental Media

The degradation of 4-acetoxybenzophenone in the environment is primarily dictated by abiotic processes, namely photodegradation and hydrolysis. These pathways are crucial in determining the compound's persistence and the nature of the transformation products that may be formed.

While specific experimental studies on the photodegradation of this compound are limited, the photochemical behavior of benzophenones as a class suggests that it is likely to be relatively photostable in its pure form. However, in natural aquatic environments, the presence of dissolved organic matter and other photosensitizers can facilitate indirect photodegradation processes.

The primary photodegradation pathway for benzophenone-type compounds often involves the excitation of the benzophenone (B1666685) moiety by UV radiation, leading to the formation of reactive species. For this compound, this could potentially lead to the cleavage of the ester bond, yielding 4-hydroxybenzophenone (B119663) and an acetyl radical. Further degradation of 4-hydroxybenzophenone could then proceed through hydroxylation of the aromatic rings. It is important to note that without specific studies on this compound, the identification of precise photodegradation products remains speculative and is based on the known behavior of structurally similar compounds.

Table 1: Postulated Photodegradation Products of this compound

| Precursor Compound | Potential Photodegradation Product |

| This compound | 4-Hydroxybenzophenone |

| This compound | Acetic Acid |

The ester linkage in this compound is susceptible to hydrolysis, a chemical transformation process in which the molecule reacts with water. This process is a significant degradation pathway for phenyl esters in aquatic environments. The rate of hydrolysis is typically dependent on pH and temperature.

Under environmental conditions, the hydrolysis of this compound is expected to yield 4-hydroxybenzophenone and acetic acid. This reaction can be catalyzed by both acids and bases. In near-neutral environmental waters, base-catalyzed hydrolysis is often the more significant pathway for phenyl esters. The kinetics of this transformation are expected to follow first-order principles with respect to the concentration of this compound.

Table 2: Products of Hydrolytic Transformation of this compound

| Reactant | Primary Hydrolysis Products |

| This compound | 4-Hydroxybenzophenone |

| Acetic Acid |

Mechanistic Understanding of Transport and Partitioning Behavior in Environmental Systems

The transport and partitioning of this compound in the environment are largely dictated by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Kow). These parameters influence its distribution between water, soil, sediment, and biota.

Benzophenones, in general, are lipophilic compounds, and their transport in the environment is closely linked to their partitioning behavior. The calculated octanol-water partition coefficient (log Kow) for this compound suggests a moderate potential for partitioning into organic matter.

Table 3: Physicochemical Properties Influencing Environmental Transport and Partitioning of this compound

| Property | Value | Implication for Environmental Fate |

| Molecular Weight | 240.25 g/mol | Influences diffusion and transport rates. |

| logP (Octanol/Water Partition Coefficient) | 2.843 (Calculated) | Indicates a moderate tendency to sorb to organic matter in soil and sediment, and potential for bioaccumulation. |

| Water Solubility (log10WS) | -3.74 mol/L (Calculated) | Low water solubility suggests that the compound will preferentially partition to solid phases like soil and sediment over remaining in the aqueous phase. |

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Photocatalytic Systems Based on Benzophenone (B1666685) Derivatives

Benzophenone and its derivatives are recognized for their efficacy as photosensitizers in various chemical transformations. chemrxiv.org Their ability to absorb UV light and transfer the energy to other molecules makes them valuable in photocatalytic systems. Future research is poised to build upon this foundation, exploring new frontiers in photocatalysis.

One promising avenue involves the use of benzophenone derivatives in the synthesis of complex organic molecules. For instance, benzophenone has been successfully used as a photosensitizer in the intramolecular [2+2] photochemical cycloaddition step for synthesizing dimethyl cubane-1,4-dicarboxylate. chemrxiv.org This process operates through a Dexter energy transfer mechanism from the triplet excited state of benzophenone to a diene precursor. chemrxiv.org A key advantage of using benzophenone is that it allows for the use of lower-energy light compared to traditional photochemical methods, making processes more energy-efficient and accessible. chemrxiv.org

Further innovations could focus on developing novel hybrid photocatalytic systems. Research has shown that combining zinc oxide (ZnO) with β-cyclodextrin (β-CD) creates a highly efficient photocatalyst for degrading pollutants. mdpi.com The β-CD component can encapsulate contaminant molecules, increasing the contact between the pollutant and the catalyst surface, thereby enhancing the degradation rate. mdpi.com Benzophenone derivatives, including 4-acetoxybenzophenone, could be integrated into such systems, potentially acting as a photosensitizer to improve the performance of catalysts like TiO2 in the degradation of environmental contaminants. mdpi.com The development of such systems could lead to more effective advanced oxidation processes (AOPs) for water treatment. mdpi.com

Future work will likely involve designing and synthesizing new benzophenone derivatives with tailored photophysical properties to optimize their role as photosensitizers for specific reactions. This includes modifying the substitution pattern on the aromatic rings to fine-tune the absorption spectrum and triplet state energy.

Advanced Materials Science Applications and Polymer Engineering

The unique properties of benzophenone derivatives make them highly attractive for applications in advanced materials science and polymer engineering. mdpi.com A significant area of research is their use in Organic Light-Emitting Diodes (OLEDs). The benzophenone core is an electron-deficient unit that, when combined with various donor units, can form molecules with small singlet-triplet energy gaps (ΔEST), a crucial characteristic for Thermally Activated Delayed Fluorescence (TADF) emitters. mdpi.compreprints.org

Benzophenone's high intersystem crossing (ISC) efficiency, due to strong spin-orbit coupling, makes its derivatives compelling candidates for developing TADF emitters, which can convert non-emissive triplet excitons into emissive singlet excitons, leading to high external quantum efficiencies (EQEs) in OLEDs. mdpi.comresearchgate.net Furthermore, the twisted geometry of the benzophenone framework helps to reduce intermolecular interactions and self-quenching effects, which is beneficial for device performance. mdpi.compreprints.org Research has demonstrated that benzophenone-based materials can function as hosts for phosphorescent emitters or as emitters themselves in the emissive layers of OLEDs. mdpi.compreprints.org

| Material | TD (°C) | TG (°C) | Application |

| HA1 | 218-553 | 55-188 | Host in PhOLEDs |

| HA4 | 218-553 | 55-188 | Host in PhOLEDs |

| HA6 | 218-553 | 55-188 | Host in PhOLEDs |

| HA7 | 218-553 | 55-188 | Host in PhOLEDs |

| HA10 | 218-553 | 55-188 | Host in PhOLEDs |

| ED7 | - | - | TADF Emitter |

| ED9 | - | - | TADF Emitter |

TD: Decomposition Temperature; TG: Glass Transition Temperature; PhOLEDs: Phosphorescent Organic Light-Emitting Diodes; TADF: Thermally Activated Delayed Fluorescence. Data derived from studies on various benzophenone derivatives. mdpi.compreprints.org

In polymer engineering, benzophenone derivatives, including this compound, serve as efficient photocross-linkers. acs.org When incorporated into a polymer backbone or side chain, these molecules can initiate covalent bond formation between polymer chains or between a polymer coating and a substrate upon UV irradiation. acs.org This cross-linking enhances the mechanical and chemical stability of polymer coatings. acs.org The kinetics of this process are influenced by the polarity of the polymer matrix; benzophenone derivatives tend to show higher reactivity in nonpolar environments. acs.org Future research will likely focus on synthesizing novel copolymers containing benzophenone moieties to create functional coatings with tailored properties.

Development of Integrated Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is accelerating the discovery and optimization of benzophenone derivatives for various applications. scialert.net Computational chemistry provides powerful tools to predict and understand the structural, electronic, and spectral properties of these molecules, guiding experimental efforts. researchgate.netucsf.edu

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be accurate methods for optimizing the geometry of benzophenones and predicting their UV absorption spectra. researchgate.netacs.org These calculations help to understand the nature of electronic transitions, such as the π→π* transitions that are critical for their function as UV filters and photoinitiators. researchgate.netacs.org For example, computational studies have shown that for benzophenone derivatives, the primary electronic transition in the UVA/UVB range is from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org Such insights are invaluable for designing new molecules with customized absorption wavelengths and intensities. acs.org

An integrated approach involves:

Quantum Mechanical Calculations: Using methods like DFT to determine ground-state molecular structures, dipole moments, and frontier orbital energies. scialert.net

Spectroscopic Analysis: Correlating computational predictions with experimental data from UV-Vis and IR spectroscopy to validate the theoretical models. scialert.net

Predictive Modeling: Employing computational tools to predict the pharmacokinetic and physicochemical properties of new derivatives, which can help in screening potential candidates for specific biological or material applications. nih.gov

This integrated methodology allows researchers to perform in silico analysis to obtain reliable thermochemical and physical property data, which can be prohibitively expensive or time-consuming to determine experimentally. nih.gov Future work will likely see the development of more sophisticated computational models and machine learning algorithms to rapidly screen vast libraries of virtual benzophenone derivatives, identifying promising candidates for synthesis and experimental validation.

| Calculated Property | Value | Unit | Method |

| ΔfG° | -72.23 | kJ/mol | Joback |

| ΔfH°gas | -248.72 | kJ/mol | Joback |

| logPoct/wat | 2.843 | - | Crippen |

| Pc | 2764.26 | kPa | Joback |

Calculated physical properties for this compound. chemeo.com ΔfG°: Standard Gibbs free energy of formation; ΔfH°gas: Enthalpy of formation at standard conditions; logPoct/wat: Octanol/Water partition coefficient; Pc: Critical Pressure.

Novel Organic Reaction Development Leveraging Benzophenone Chemistry

The benzophenone scaffold is a versatile building block in organic synthesis, and future research will continue to exploit its reactivity to develop novel organic reactions and synthesize complex molecules. A key area of development is the synthesis of new benzophenone derivatives through reactions like esterification. researchgate.net For instance, new series of photoinitiators have been created by reacting hydroxy-benzophenones with various acyl chlorides or sulfonyl chlorides. researchgate.netbohrium.com

The optimization of these reaction conditions is a critical aspect of research. Studies have shown that for the esterification of hydroxy-benzophenone with acyl chlorides, conducting the reaction in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) (Et3N) as a base at room temperature provides high yields. researchgate.netresearchgate.net

| Entry | n(Acyl Chloride)/equiv. | Base/equiv. | Time/h | Yield/% |

| 1 | 1.0 | Et3N (1.0) | 2 | 87 |

| 2 | 1.2 | Et3N (1.0) | 2 | 93 |

| 3 | 1.5 | Et3N (1.0) | 2 | 91 |

| 6 | 1.2 | NaOH (1.0) | 2 | 44 |

Optimization of esterification reaction conditions for a hydroxy-benzophenone derivative. researchgate.net

Beyond synthesis of derivatives, the benzophenone core can be a key component in the construction of more complex molecular architectures. For example, novel anti-inflammatory agents have been designed by hybridizing the benzophenone structure with a thiazole (B1198619) nucleus. mdpi.com The synthesis of these compounds often involves multi-step reaction sequences, starting from substituted benzophenones. mdpi.com

Future research in this area will focus on:

Developing more efficient and sustainable synthetic routes to benzophenone derivatives, potentially utilizing green chemistry principles.

Using benzophenone derivatives as precursors for the synthesis of heterocyclic compounds and other pharmacologically active molecules. rsc.org

Exploring the use of benzophenone's photochemical reactivity in novel synthetic transformations beyond its role as a simple photosensitizer, for example, in C-H activation or other radical-mediated processes. mdpi.com

This continued exploration in synthetic organic chemistry will undoubtedly lead to the discovery of new materials and molecules with valuable properties and applications. youtube.comyoutube.com

Q & A

Q. How can environmental persistence of this compound be evaluated?

- Methodology :

- Photodegradation Studies : Exclude aqueous solutions to UV light (λ = 254 nm) and quantify degradation via LC-MS/MS .

- Microbial Degradation : Incubate with soil microbiota and track metabolite formation (e.g., 4-hydroxybenzophenone) using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.